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Compound of Interest |

Compound Name: 3,6-Dibromopyrazin-2-amine

CAS No.: 957230-70-5

Cat. No.: B1394299
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Executive Summary

3,6-Dibromopyrazin-2-amine (CAS 957230-70-5) is a high-value heterocyclic building block,
primarily utilized in the synthesis of fused bicyclic kinase inhibitors, such as imidazo[1,2-
a]pyrazines.[1] Its structural integrity is critical for downstream efficacy; however, its synthesis
often yields regioisomeric impurities—most notably 3,5-dibromopyrazin-2-amine (CAS 24241-
18-7).[1]

This guide provides a definitive technical framework for the characterization, differentiation, and
quality control of CAS 957230-70-5, ensuring rigorous exclusion of regioisomers that can
compromise GMP manufacturing campaigns.[1]

Chemical Identity & Physicochemical Profile
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Parameter Specification

Chemical Name 3,6-Dibromopyrazin-2-amine

2-Amino-3,6-dibromopyrazine; 3,6-Dibromo-2-

Synonyms ) )
pyrazinamine
CAS Number 957230-70-5
Molecular Formula CaHsBra2Ns
Molecular Weight 252.89 g/mol
Appearance Off-white to pale yellow solid
N Soluble in DMSO, DMF; Sparingly soluble in
Solubility
MeOH, DCM
] ] Distinct from 3,5-isomer (114-117 °C); typically
Melting Point

higher (experimental verification required)

Critical Characterization: Regioisomer
Differentiation

The primary challenge in working with CAS 957230-70-5 is distinguishing it from its
regioisomer, 3,5-dibromopyrazin-2-amine.[1] Both share identical mass (m/z 252.[1]9) and
similar polarity, making standard LC-MS insufficient for structural confirmation.[1]

The Definitive Method: 1H-NMR & NOE Spectroscopy[1]

To unequivocally confirm the position of the bromine atoms, one must analyze the spatial
relationship between the exocyclic amine (-NHz2) and the remaining aromatic proton.

o 3,6-Isomer (Target): The aromatic proton is at position C5.[1] It is meta to the amine.[1]

e 3,5-Isomer (Impurity): The aromatic proton is at position C6.[1] It is ortho to the amine.[1]

Experimental Logic (NOE)

o Target (3,6-Dibromo): Irradiation of the amine protons (broad singlet, ~7.0-7.5 ppm) will show
NO NOE enhancement of the aromatic proton singlet, as they are spatially distant.
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e Impurity (3,5-Dibromo): Irradiation of the amine protons will result in a strong NOE
enhancement of the aromatic proton at C6 due to spatial proximity.[1]

NOE Enhancement ID: 3,5-Dibromo (Impurity)

Signal Increase Observed (Proton is Ortho)

Crude Material 1D NOE Experiment
(Mixture of Isomers) LLMEOKERCE) (Irradiate -NH2) No Change

NO NOE ID: 3,6-Dibromo (Target)
Observed (Proton is Meta)
Click to download full resolution via product page

Figure 1: Decision tree for distinguishing the target 3,6-isomer from the common 3,5-impurity
using Nuclear Overhauser Effect (NOE) spectroscopy.

Analytical Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and separate regioisomers.
e Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 um) or equivalent.[1]
» Mobile Phase A: 0.1% Formic Acid in Water.[1]
» Mobile Phase B: Acetonitrile (MeCN).[1]
e Flow Rate: 1.0 mL/min.[1][2]
e Detection: UV @ 254 nm (aromatic) and 230 nm (bromide absorbance).
o Gradient:
o 0-2 min: 5% B (Isocratic hold)
o 2-15min: 5% - 95% B (Linear gradient)
o 15-18 min: 95% B (Wash)

o System Suitability: Resolution (Rs) between 3,6-isomer and 3,5-isomer must be > 1.5.[1]
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Protocol B: 1H-NMR Characterization

Objective: Structural verification.

e Solvent: Dissolve ~5 mg of sample in 0.6 mL DMSO-d6. (Chloroform-d is less ideal due to
poor solubility and broadening of exchangeable NH2 protons).[1]

e Acquisition: 400 MHz or higher. 16 scans minimum.[1]
o Expected Signals (3,6-Dibromo):
o &~ 7.60 ppm (1H, s): Aromatic proton at C5.[1]
o 0~ 7.20 ppm (2H, br s): Amine (-NHz) protons.[1]
o Note: Chemical shifts may vary slightly with concentration.

Biological & Synthetic Utility

CAS 957230-70-5 is not typically a drug substance itself but a "warhead" precursor.[1] Its
electrophilic carbon centers (C3 and C6) allow for sequential functionalization.[1]

Mechanism of Downstream Synthesis

The 3,6-dibromo substitution pattern allows for regioselective cross-coupling:

e C3 Position: More reactive towards nucleophilic aromatic substitution (SNAr) or Buchwald-
Hartwig amination due to the ortho-directing effect of the pyrazine nitrogen.[1]

e C6 Position: Typically engaged in Suzuki-Miyaura coupling later in the sequence.[1]

» Cyclization: Reaction with bromoacetaldehyde diethyl acetal yields the imidazo[1,2-
a]pyrazine core, a scaffold found in BTK and JAK inhibitors.[1]

3,6-Dibromopyrazin-2-amine | I 2153 AL ILINS Cyclization 5,8-Dibromoimidazo[1,2-ajpyrazine | IR s (Y E) L AN 21 (0) )P4 Suzuki Coupling Kinase Inhibitor

(CAS 957230-70-5) (Bromoacetaldehyde diethyl acetal) (Scaffold Core) (Regioselective at C8) (e.g., Entospletinib analogs)
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Figure 2: Synthetic utility of CAS 957230-70-5 in generating the imidazo[1,2-a]pyrazine scaffold
for kinase inhibitor development.

Safety & Handling (MSDS Highlights)

o Hazards: Irritant (Skin/Eye), Acute Toxicity (Oral).

o Storage: Light sensitive. Store under inert gas (Argon/Nitrogen) at 2—-8°C. Brominated
pyrazines can degrade, releasing free bromine or HBr upon prolonged exposure to moisture
and light.

e Handling: Use a fume hood.[1] Avoid contact with strong oxidizing agents.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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